N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Lipophilicity Drug-likeness Medicinal chemistry

N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-90-1) is a synthetic small-molecule acetamide (C₁₇H₁₅Cl₂NO₄, MW 368.2 g/mol) supplied as a screening compound within the ChemBridge CORÉ library under catalog identifier SC-9004068. The molecule features a 3,4-dichlorophenyl ring linked via an acetamide bridge to a 2-ethoxy-4-formylphenoxy moiety, with a calculated LogP of 4.22–4.30 and topological polar surface area (tPSA) of 64.6 Ų.

Molecular Formula C17H15Cl2NO4
Molecular Weight 368.2 g/mol
CAS No. 247592-90-1
Cat. No. B3119186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
CAS247592-90-1
Molecular FormulaC17H15Cl2NO4
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C17H15Cl2NO4/c1-2-23-16-7-11(9-21)3-6-15(16)24-10-17(22)20-12-4-5-13(18)14(19)8-12/h3-9H,2,10H2,1H3,(H,20,22)
InChIKeyPKJJCKUJXNKCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-90-1): Sourcing and Structural Baseline for Screening Library Procurement


N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-90-1) is a synthetic small-molecule acetamide (C₁₇H₁₅Cl₂NO₄, MW 368.2 g/mol) supplied as a screening compound within the ChemBridge CORÉ library under catalog identifier SC-9004068 . The molecule features a 3,4-dichlorophenyl ring linked via an acetamide bridge to a 2-ethoxy-4-formylphenoxy moiety, with a calculated LogP of 4.22–4.30 and topological polar surface area (tPSA) of 64.6 Ų . It is commercially available from multiple vendors at purities typically ranging from 95% to 98%, and is classified for research use only .

Why N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Cannot Be Replaced by Close Structural Analogs in Focused Library Design


Within the 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide congeneric series, even single-atom substitutions on the N-phenyl ring produce measurable differences in lipophilicity (ΔLogP ≥ 0.5), hydrogen-bonding capacity, and steric occupancy that can shift target engagement profiles, metabolic stability, and synthetic tractability . The 3,4-dichloro substitution pattern on this compound confers a distinct combination of electron-withdrawing character and hydrophobicity (LogP ~4.3) that is not replicated by mono-halogenated (e.g., 4-Cl, CAS 247592-70-7; 4-Br, CAS 247592-79-6), methoxy-substituted (CAS 247592-80-9), or unsubstituted phenyl analogs (CAS 247592-95-6), each of which occupies a different region of drug-like chemical space . Consequently, hits identified using this specific ChemBridge scaffold cannot be presumed to reproduce biological activity when replaced by a near-neighbor analog without explicit re-validation.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 3,4-Dichloro Substitution Shifts LogP by ≥0.9 Units Versus Unsubstituted Phenyl Analog

The target compound exhibits a calculated LogP of 4.22–4.30 (ALogPS / XLogP3-AA), reflecting the dual chlorine substitution on the anilide ring . The unsubstituted phenyl analog (2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide, CAS 247592-95-6) has a lower predicted LogP of approximately 3.0–3.3 based on fragment-based calculation (removal of two chlorine atoms reduces LogP by ~0.45–0.50 per chlorine), placing it in a measurably different lipophilicity regime [1]. The 4-methoxy analog (CAS 247592-80-9) introduces a polar oxygen atom, further reducing LogP relative to the dichloro compound. This LogP differential directly impacts predicted membrane permeability, non-specific protein binding, and solubility, making the compounds non-interchangeable in cell-based and biochemical assays.

Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area (tPSA) Constancy Across Analogs Highlights the 3,4-Dichloro Pattern as the Sole Differentiator of Passive Permeability-Liability Balance

The target compound has a calculated tPSA of 64.6 Ų, entirely attributable to the acetamide linker and formyl oxygen atoms that are conserved across the analog series . Since the chlorine substituents do not contribute hydrogen-bond donors or acceptors, all analogs in the 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide series share approximately the same tPSA (~64–65 Ų) regardless of N-phenyl substitution . This means that the 3,4-dichloro substitution pattern uniquely modulates passive permeability through lipophilicity alone, without altering the hydrogen-bonding component of membrane transit. This is distinct from the 4-methoxy analog, where the methoxy oxygen modestly increases tPSA and introduces an additional hydrogen-bond acceptor, potentially altering CNS penetration predictions.

tPSA CNS penetration Drug-likeness

The 4-Formyl Group Provides a Conserved Synthetic Handle Absent in Non-Formyl Containing Acetamide Screening Compounds

The 4-formyl group on the 2-ethoxyphenoxy ring is a reactive aldehyde handle enabling chemoselective transformations—including reductive amination, oxime/hydrazone formation, and oxidation to the carboxylic acid—that are not available in acetamide screening compounds lacking this functionality . Within the ChemBridge library, the majority of N-phenyl acetamide screening compounds do not carry a free aldehyde; the presence of the formyl group in this compound (and its close analogs sharing the 2-ethoxy-4-formylphenoxy core) allows for late-stage diversification and bioconjugation without de novo scaffold synthesis . This feature is shared across the 247592-xx-xx analog series but distinguishes the entire series from broader acetamide screening compounds that lack a formyl handle.

Synthetic tractability Fragment elaboration Chemical biology

Rotatable Bond Count and Molecular Flexibility: 3,4-Dichloro Substitution Does Not Alter Conformational Degrees of Freedom Relative to Mono-Halogenated Analogs

The target compound possesses 7 rotatable bonds (Hit2Lead: 5; Chemscene: 7; discrepancy likely due to different counting conventions for the ethoxy group and acetamide linker) . This rotatable bond count is identical to the unsubstituted phenyl analog (CAS 247592-95-6) and mono-halogenated variants (CAS 247592-70-7), confirming that the 3,4-dichloro substitution does not introduce additional conformational degrees of freedom relative to simpler analogs . The additional chlorine atom adds molecular weight (368.2 vs. 299.3 Da for unsubstituted phenyl analog) without increasing flexibility, improving the fraction of sp³-hybridized carbons and potentially enhancing the balance between molecular complexity and ligand efficiency metrics such as lipophilic ligand efficiency (LLE).

Conformational flexibility Ligand efficiency Entropic penalty

Recommended Procurement and Research Application Scenarios for N-(3,4-Dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 247592-90-1)


Focused Screening Library Expansion for Halogen-Enriched Chemical Space

This compound is suitable for inclusion in diversity-oriented or target-focused screening libraries where enhanced lipophilicity (LogP ~4.3) and the 3,4-dichloro pharmacophore are desired for probing hydrophobic binding pockets. Its placement in the ChemBridge CORE library as SC-9004068 facilitates straightforward procurement for high-throughput screening campaigns targeting enzymes or receptors with known halogen-binding preferences .

Hit-to-Lead Elaboration via Aldehyde Chemoselective Chemistry

The 4-formyl group enables post-screening derivatization without resynthesis of the core scaffold. Researchers can perform parallel reductive amination, oxime formation, or Grignard additions to rapidly generate analogs for SAR studies, making this compound a useful fragment-elaboration starting point when the initial screening hit is confirmed .

Control Compound for Comparative Physicochemical Profiling Within the 247592-xx-xx Analog Series

When profiling the entire 2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide series for property-activity relationships, the 3,4-dichloro variant serves as the high-LogP, high-halogen anchor point against which mono-halogen (4-Cl, 4-Br), methoxy, and unsubstituted phenyl analogs can be benchmarked. Its LogP of ~4.3 and MW of 368.2 represent the upper bound of lipophilicity and molecular weight within this congeneric series .

Medicinal Chemistry Scaffold for Anti-Inflammatory or Anticancer Lead Identification

Although direct quantitative target engagement data (IC₅₀, Kᵢ) for this specific compound is not yet publicly available in peer-reviewed literature, the broader phenoxyacetamide class, particularly 3,4-dichlorophenyl-substituted variants, has been investigated in anti-inflammatory and anticancer contexts [1]. This compound is appropriately positioned for primary screening in these therapeutic areas, with the understanding that biological activity data must be generated de novo by the procuring laboratory.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.